REACTION_CXSMILES
|
P(Cl)(Cl)(Cl)=O.[Br:6][C:7]1[CH:8]=[C:9]2[C:13](=[CH:14][C:15]=1[C:16]#[N:17])[NH:12][CH:11]=[CH:10]2.O.[OH-].[Na+].CN([CH:24]=[O:25])C>>[Br:6][C:7]1[CH:8]=[C:9]2[C:13](=[CH:14][C:15]=1[C:16]#[N:17])[NH:12][CH:11]=[C:10]2[CH:24]=[O:25] |f:3.4|
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Name
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|
Quantity
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1.39 mL
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Type
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reactant
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Smiles
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P(=O)(Cl)(Cl)Cl
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Name
|
|
Quantity
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10 mL
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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|
Quantity
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1.1 g
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Type
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reactant
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Smiles
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BrC=1C=C2C=CNC2=CC1C#N
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Name
|
|
Quantity
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0.5 mL
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Type
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reactant
|
Smiles
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CN(C)C=O
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Control Type
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UNSPECIFIED
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Setpoint
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80 °C
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Type
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CUSTOM
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Details
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with stirring
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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The clear mixture was stirred at room temperature for 10 minutes
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Duration
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10 min
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Type
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STIRRING
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Details
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the reaction mixture was stirred at room temperature for 5 min
|
Duration
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5 min
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Type
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TEMPERATURE
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Details
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to cool to room temperature
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Type
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TEMPERATURE
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Details
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The resulting thick suspension was then heated to 85° C. for five minutes with vigorous stirring
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Duration
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5 min
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Type
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TEMPERATURE
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Details
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to cool to room temperature over 5 minutes
|
Duration
|
5 min
|
Type
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FILTRATION
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Details
|
the solids were collected by filtration
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Type
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CUSTOM
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Details
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The solids were dried in vacuo for 16 hours at 55° C.
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Duration
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16 h
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Name
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|
Type
|
product
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Smiles
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BrC=1C=C2C(=CNC2=CC1C#N)C=O
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.15 g | |
YIELD: PERCENTYIELD | 92% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |